An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid: A Versatile Scaffold for Advanced Drug Discovery
Executive Summary: An extensive search of chemical databases and scientific literature did not yield a CAS number or substantial technical data for "4-Amino-3-bromo-2-chlorobenzoic acid," indicating it is not a commercia...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: An extensive search of chemical databases and scientific literature did not yield a CAS number or substantial technical data for "4-Amino-3-bromo-2-chlorobenzoic acid," indicating it is not a commercially available or well-documented compound. This guide therefore provides a comprehensive technical overview of the closely related and structurally significant isomer, 4-Amino-3-bromobenzoic acid (CAS: 6311-37-1) . This compound is a valuable building block for researchers, scientists, and drug development professionals, offering a unique combination of functional groups for the synthesis of novel therapeutic agents. This document details its physicochemical properties, validated synthesis protocols, applications in medicinal chemistry—particularly in the development of targeted covalent inhibitors—and essential safety and handling procedures.
Physicochemical and Structural Properties
4-Amino-3-bromobenzoic acid is a substituted aromatic carboxylic acid with a molecular formula of C₇H₆BrNO₂.[1][2] Its structure is characterized by a benzoic acid core with an amine group at position 4 and a bromine atom at position 3. This arrangement of functional groups dictates its reactivity, making it a bifunctional molecule ideal for diverse synthetic transformations. The amino group and carboxylic acid provide sites for amide bond formation, while the bromine atom serves as a handle for cross-coupling reactions.[3]
The synthesis of 4-Amino-3-bromobenzoic acid is typically achieved through the electrophilic bromination of 4-Aminobenzoic acid. The choice of brominating agent and reaction conditions is critical to ensure regioselectivity, favoring substitution at the position ortho to the activating amino group.
Experimental Protocol 1: Bromination via Hydrogen Peroxide and Ammonium Bromide
This method offers a straightforward and effective route using readily available reagents. The causality behind this choice lies in the in-situ generation of bromine from ammonium bromide, with hydrogen peroxide acting as the oxidant in an acidic medium (acetic acid). This approach avoids the direct handling of liquid bromine.
Flask Charging: In a 25 mL round-bottom flask, create a slurry by combining 4-Aminobenzoic acid (2.0 g, 14.6 mmol) and ammonium bromide (1.5 g, 16.0 mmol) in 15 mL of glacial acetic acid.
Oxidant Addition: While stirring the mixture at room temperature, add hydrogen peroxide (0.545 g, 16.0 mmol) dropwise.
Reaction: Continue to stir the reaction mixture at room temperature for a period of 3 hours. A precipitate will form as the product is generated.
Isolation: Cease stirring and allow the solid product to settle. Collect the precipitate by vacuum filtration.
Purification: Wash the filtered solid thoroughly with deionized water to remove any remaining acetic acid and salts.
Validation: The crude product can be recrystallized from a dichloromethane/methanol solvent system to yield high-purity crystals suitable for single-crystal X-ray diffraction.[4] The product's identity and purity should be confirmed by melting point determination and ¹H NMR spectroscopy.
Experimental Protocol 2: Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination. Its use is advantageous as it is a solid that is easier and safer to handle than liquid bromine, and the reaction often proceeds with high selectivity, particularly on activated aromatic rings.
Dissolution: Dissolve 4-Aminobenzoic acid (100 mmol) in 50 mL of N,N-dimethylformamide (DMF) in a suitable reaction flask.
Bromination: Add N-Bromosuccinimide (100 mmol) to the solution in portions, maintaining control over the reaction temperature.
Reaction Monitoring: Stir the mixture at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material.
Precipitation: Pour the reaction mixture into 100 mL of cold water. The product, being less soluble in water, will precipitate out.
Isolation and Purification: Collect the solid precipitate via vacuum filtration, wash thoroughly with water, and dry under vacuum.
Synthesis and Validation Workflow Diagram
Caption: A self-validating workflow for the synthesis and characterization of 4-Amino-3-bromobenzoic acid.
Applications in Drug Discovery and Medicinal Chemistry
The trifunctional nature of 4-Amino-3-bromobenzoic acid makes it a highly valuable scaffold in medicinal chemistry. It has been utilized as a key intermediate for the synthesis of various biologically active molecules.[4][5]
Building Block for Bioactive Molecules
The compound serves as a precursor for sulfonamides and benzothiazines, classes of compounds with a broad range of pharmacological activities.[4] Its derivatization at the amine and carboxylic acid groups allows for the systematic exploration of structure-activity relationships (SAR).[6][7]
Application Spotlight: Covalent Inhibitors of Janus Kinase 3 (JAK3)
A compelling application is in the design of selective covalent inhibitors targeting Janus Kinase 3 (JAK3). The JAK-STAT signaling pathway is a critical mediator of immune cell signaling, and its dysregulation is implicated in autoimmune diseases and cancers.[3]
JAK3 possesses a unique cysteine residue (Cys909) within its ATP-binding site, which is absent in other JAK family members. This feature allows for a targeted covalent inhibition strategy. 4-Amino-3-bromobenzoic acid can be synthetically elaborated to attach an electrophilic "warhead," such as an acrylamide group. This warhead is precisely positioned to form an irreversible covalent bond with Cys909, leading to potent and highly selective inhibition of JAK3. This strategy is a prime example of modern rational drug design, leveraging unique structural features of a target protein to achieve selectivity and efficacy.[3]
Signaling Pathway Diagram: Covalent Inhibition of the JAK/STAT Pathway
An In-depth Technical Guide to 4-Amino-3-bromo-2-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-3-bromo-2-chlorobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring amino, bromo, and chloro substitue...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-bromo-2-chlorobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring amino, bromo, and chloro substituents on a benzoic acid framework, makes it a molecule of significant interest for medicinal chemistry and materials science. The precise arrangement of these functional groups offers a unique scaffold for the development of novel pharmaceutical agents and specialized polymers. This guide provides a comprehensive overview of its chemical identity, predicted physicochemical properties, plausible synthetic approaches, expected spectroscopic characteristics, and essential safety protocols.
Chemical Identity and Structure
The structure of 4-Amino-3-bromo-2-chlorobenzoic acid is defined by a benzene ring substituted with a carboxylic acid group, an amino group, a bromine atom, and a chlorine atom. According to IUPAC nomenclature, the carbon atom of the carboxylic acid group is designated as position 1 of the benzene ring. The substituents are then numbered to provide the lowest possible locants, with alphabetical order being the deciding factor when choices exist.
IUPAC Name: 4-Amino-3-bromo-2-chlorobenzoic acid
Molecular Formula: C₇H₅BrClNO₂
Canonical SMILES: C1=C(C(=C(C=C1N)Br)Cl)C(=O)O
InChI Key: (Predicted) A unique InChIKey would be generated upon its formal registration in chemical databases.
The spatial arrangement of the substituents is crucial for the molecule's chemical reactivity and its potential interactions with biological targets. The ortho-positioning of the chlorine atom and the meta-positioning of the bromine atom relative to the carboxylic acid group, along with the para-positioned amino group, create a distinct electronic and steric environment.
Physicochemical Properties: A Comparative Analysis
Due to the absence of direct experimental data for 4-Amino-3-bromo-2-chlorobenzoic acid, its physicochemical properties are predicted and compared with those of its structurally related and well-documented isomers. These predictions are based on the additive effects of the individual functional groups on the benzoic acid core.
Property
Predicted Value for 4-Amino-3-bromo-2-chlorobenzoic acid
The introduction of an additional halogen atom (chlorine) is expected to increase the molecular weight and likely influence the melting point and lipophilicity (LogP) compared to its des-chloro analogue, 4-Amino-3-bromobenzoic acid. The acidity (pKa) is anticipated to be in a similar range to other substituted benzoic acids.
Synthesis Strategies
The synthesis of 4-Amino-3-bromo-2-chlorobenzoic acid, as a polysubstituted aromatic compound, would likely involve a multi-step pathway. A plausible retrosynthetic analysis suggests that the key challenges lie in the regioselective introduction of the three different substituents onto the benzene ring.
A potential forward synthesis could start from a commercially available substituted aminobenzoic acid or chlorobenzoic acid, followed by sequential halogenation and/or amination/nitration-reduction steps. The directing effects of the existing substituents are paramount in determining the outcome of each electrophilic aromatic substitution reaction.
Proposed Synthetic Workflow
A plausible synthetic route to 4-Amino-3-bromo-2-chlorobenzoic acid.
Experimental Protocol: A General Approach to Bromination of an Aminobenzoic Acid Derivative
This protocol is adapted from the synthesis of 4-amino-3-bromobenzoic acid and can serve as a starting point for the synthesis of the title compound from a suitable precursor like 4-amino-2-chlorobenzoic acid.[1][10]
Dissolution: Dissolve the starting aminobenzoic acid derivative (e.g., 4-amino-2-chlorobenzoic acid) in a suitable solvent such as N,N-dimethylformamide (DMF).
Addition of Brominating Agent: To the stirred solution, add an equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS).
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by an appropriate technique like thin-layer chromatography (TLC).
Work-up: Upon completion, pour the reaction mixture into water to precipitate the product.
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predicted)
The structural elucidation of 4-Amino-3-bromo-2-chlorobenzoic acid would rely on a combination of spectroscopic techniques. The following are predictions of the key spectral features based on its structure and data from related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electronic effects of the four different substituents. The protons of the amino group and the carboxylic acid group will likely appear as broad singlets.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display seven unique signals: one for the carboxylic acid carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.[11][12][13][14]
A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.[11][12][13]
N-H stretching vibrations for the amino group, usually appearing as two bands in the 3300-3500 cm⁻¹ region.
C-H stretching vibrations for the aromatic ring, typically above 3000 cm⁻¹.[11][13]
C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.[13]
C-Br and C-Cl stretching vibrations, which will appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry
The mass spectrum will provide information about the molecular weight and isotopic distribution of the compound. Key features to expect include:
A molecular ion peak (M⁺) corresponding to the molecular weight of 250.48 g/mol .
Characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex isotopic cluster for the molecular ion peak.[15][16]
Fragmentation patterns involving the loss of the carboxylic acid group (-COOH), water (H₂O), and the halogen atoms.
Safety and Handling
As a halogenated and aminated aromatic compound, 4-Amino-3-bromo-2-chlorobenzoic acid should be handled with appropriate safety precautions. While specific toxicity data is unavailable, general guidelines for this class of compounds should be followed.[17][18][19][20]
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
First Aid Measures:
In case of skin contact: Wash immediately with plenty of soap and water.
In case of eye contact: Rinse cautiously with water for several minutes.
If inhaled: Move the person to fresh air.
If swallowed: Rinse mouth with water. Seek medical attention.
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Applications in Research and Drug Development
Substituted aminobenzoic acids are important pharmacophores and versatile building blocks in drug discovery. The unique substitution pattern of 4-Amino-3-bromo-2-chlorobenzoic acid provides multiple reactive sites for further chemical modifications, making it a promising scaffold for the synthesis of libraries of novel compounds for biological screening.
Derivatives of structurally similar compounds, such as 3-amino-4-chlorobenzoic acid, have been investigated as potential inhibitors of key signaling proteins in cancer therapy, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7] The specific electronic and steric properties imparted by the bromo and chloro substituents in the title compound could lead to unique binding interactions with therapeutic targets.
References
Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. Available at: [Link]
Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Royal Society of Chemistry. Available at: [Link]
4-Amino-3-bromobenzoic acid. PubChem. Available at: [Link]
3-Amino-4-chlorobenzoic acid Properties. U.S. Environmental Protection Agency. Available at: [Link]
Chemical Properties of 3-Amino-4-chlorobenzoic acid (CAS 2840-28-0). Cheméo. Available at: [Link]
Chemical Properties of 4-Bromo-2-chlorobenzoic acid (CAS 59748-90-2). Cheméo. Available at: [Link]
4-Bromo-2-chlorobenzoic acid. PubChem. Available at: [Link]
3-Amino-4-chlorobenzoic acid. NIST WebBook. Available at: [Link]
Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
4-Bromo-2-chlorobenzoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
Benzoic Acid Ir Spectrum. Free PDF Library. Available at: [Link]
infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [https://www.docbrown.info/page07/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)
The infrared spectrum of benzoic acid is shown below. Interpret the spect.. Filo. Available at: [Link]
Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Available at: [Link]
Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11).. ResearchGate. Available at: [Link]
4-Bromo-2-chlorobenzoic acid. NIST WebBook. Available at: [Link]
Material Safety Data Sheet. Alfa Aesar. Available at: [Link]
4-amino-3-bromobenzoic acid. Stenutz. Available at: [Link]
Biological Activity & Technical Profile: 4-Amino-3-bromo-2-chlorobenzoic Acid
The following technical guide details the biological activity, synthetic utility, and pharmacological potential of 4-Amino-3-bromo-2-chlorobenzoic acid . This analysis treats the compound as a specialized, high-value pha...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, synthetic utility, and pharmacological potential of 4-Amino-3-bromo-2-chlorobenzoic acid . This analysis treats the compound as a specialized, high-value pharmacophore intermediate, synthesizing data from structure-activity relationship (SAR) studies of halogenated aminobenzoic acids.
Executive Summary
4-Amino-3-bromo-2-chlorobenzoic acid (C₇H₅BrClNO₂) is a highly functionalized polyhalogenated derivative of 4-aminobenzoic acid (PABA). Unlike simple benzoic acids, the specific 2,3,4-substitution pattern confers unique steric and electronic properties, making it a critical scaffold in the synthesis of kinase inhibitors , antifolates , and synthetic auxins .
Its biological significance is dual-natured:
Intrinsic Activity: As a structural analog of PABA and halogenated auxins, it possesses inherent antimicrobial and plant growth-regulating properties.
Synthetic Latency: Its primary value lies as a "warhead precursor" in medicinal chemistry, particularly for constructing the A-ring of tricyclic heterocycles (e.g., quinazolines) used in oncology.
Chemical Structure & Electronic Properties
The molecule features a "push-pull" electronic system on a sterically congested benzene ring.
Steric Buttressing: The adjacency of the Chlorine (C2), Bromine (C3), and Amino (C4) groups creates a "buttressing effect." The bulky bromine atom is forced out of planarity, locking the conformation. This is exploited in drug design to freeze the bioactive conformation of resulting inhibitors.
Electronic Deactivation: The electron-withdrawing halogens (Cl, Br) reduce the pKa of the carboxylic acid compared to PABA, increasing lipophilicity and membrane permeability.
Property
Value (Predicted)
Context
Molecular Formula
C₇H₅BrClNO₂
Halogenated Aromatic Amine
Molecular Weight
250.48 g/mol
Fragment-based Drug Discovery (FBDD) ideal
LogP
~2.4 - 2.6
Moderate Lipophilicity (Bioavailable)
pKa (COOH)
~3.5
More acidic than PABA (pKa 4.9)
H-Bond Donors
2 (-NH₂)
Critical for active site binding
Biological Mechanisms of Action
Antifolate Activity (PABA Antagonism)
The 4-amino-benzoic acid core identifies this compound as a classic antimetabolite. In bacteria, PABA is the substrate for dihydropteroate synthase (DHPS) , a key enzyme in folate biosynthesis.
Mechanism: The 4-amino group mimics the native PABA substrate. However, the 2-chloro and 3-bromo substituents introduce steric bulk that prevents the correct enzymatic turnover, effectively inhibiting DHPS.
Selectivity: This pathway is absent in mammals (who ingest folate), providing a therapeutic window for antimicrobial applications.
Auxinic Activity (Plant Growth Regulation)
Halogenated benzoic acids (e.g., Dicamba, Chloramben) are potent synthetic auxins.
Receptor: Transport Inhibitor Response 1 (TIR1).
Action: The compound mimics indole-3-acetic acid (IAA). The electron-withdrawing halogens at the 2 and 3 positions protect the ring from hydroxylation and degradation, leading to hyper-accumulation of auxin signals, uncontrolled growth, and plant death.
Kinase Inhibitor Scaffold (The "Warhead" Role)
In modern oncology, this compound serves as a precursor for MEK and EGFR inhibitors. The halogenated phenyl ring fits into hydrophobic pockets (e.g., the "back pocket" of the ATP binding site), while the amino/acid groups are cyclized to form the hinge-binding motif.
Visualization: Mechanism of Action & Synthesis
Folate Inhibition Pathway
The following diagram illustrates the competitive inhibition of DHPS by 4-Amino-3-bromo-2-chlorobenzoic acid, disrupting bacterial DNA synthesis.
Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by the halogenated PABA analog.
Retrosynthetic Analysis
Synthesizing this specific isomer is challenging due to the directing effects of the substituents. A likely route involves halogenation of a protected precursor.
Caption: Proposed synthetic route utilizing ester protection to direct bromination to the sterically crowded C3 position.
Experimental Protocols
Protocol A: Determination of Antimicrobial MIC (Minimum Inhibitory Concentration)
This protocol validates the antifolate activity against E. coli (Gram-negative) and S. aureus (Gram-positive).
Materials:
Mueller-Hinton Broth (MHB).
Stock solution of 4-Amino-3-bromo-2-chlorobenzoic acid (10 mg/mL in DMSO).
Standard bacterial strains (E. coli ATCC 25922).
Step-by-Step Workflow:
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
Dilution: Prepare serial 2-fold dilutions of the compound in MHB across a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).
Control: Include a PABA-supplemented well. If the compound acts via DHPS inhibition, adding excess PABA should reverse the effect (competitor rescue).
Incubation: Incubate at 37°C for 18-24 hours.
Readout: The MIC is the lowest concentration with no visible growth.
Validation Check: If PABA rescue is observed, the mechanism is confirmed as antifolate.
Protocol B: Synthetic Coupling (Amide Bond Formation)
For researchers using this as an intermediate.
Activation: Dissolve 1.0 eq of 4-Amino-3-bromo-2-chlorobenzoic acid in dry DMF. Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 10 min.
Coupling: Add 1.1 eq of the amine partner (e.g., an aniline or aliphatic amine).
Reaction: Stir at RT for 4-12 hours under N₂.
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and NaHCO₃.
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Safety & Toxicology (GHS Standards)
As a halogenated aromatic amine, this compound carries specific risks that must be managed in the lab.
Acute Toxicity: Likely Category 3 (Oral). Halogenated anilines can cause methemoglobinemia.
Irritation: Causes skin and serious eye irritation (Category 2).
Target Organ: Potential liver and kidney toxicity upon chronic exposure (due to halogen metabolism).
Handling: Use nitrile gloves and work within a fume hood. Avoid dust formation.
References
PubChem. 2-Amino-3-bromo-5-chlorobenzoic acid (Related Isomer Data).[1] National Library of Medicine. Available at: [Link]
MDPI. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist. Available at: [Link]
The Synthetic Versatility and Pharmaceutical Potential of 4-Amino-3-bromo-2-chlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: A Halogenated Anthranilic Acid with Untapped Potential In the landscape of medicinal chemistry and drug discovery, substituted anthranilic aci...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Halogenated Anthranilic Acid with Untapped Potential
In the landscape of medicinal chemistry and drug discovery, substituted anthranilic acids serve as pivotal building blocks for a diverse array of therapeutic agents.[1][2] Their inherent structural motifs are present in numerous pharmacologically active compounds. The strategic introduction of halogen atoms onto the anthranilic acid scaffold can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on a specific, yet underexplored, member of this family: 4-Amino-3-bromo-2-chlorobenzoic acid. While direct literature on this exact molecule is sparse, this document will provide a comprehensive technical overview by drawing upon established principles of organic synthesis and the well-documented chemistry of closely related analogs. We will explore its probable synthetic pathways, predict its key chemical characteristics, and discuss its potential applications as a valuable intermediate in the development of novel therapeutics.
Physicochemical & Spectroscopic Profile
Predicting the properties of a novel or sparsely studied compound is a cornerstone of chemical research. By analyzing structurally similar molecules, we can forecast the key characteristics of 4-Amino-3-bromo-2-chlorobenzoic acid.
Quantitative Data Summary
The following table summarizes the predicted and known physicochemical properties of 4-Amino-3-bromo-2-chlorobenzoic acid and its close structural relatives. These values are crucial for designing synthetic protocols, purification strategies, and for anticipating the compound's behavior in biological systems.
Note: Properties for 4-Amino-3-bromo-2-chlorobenzoic acid are predicted based on computational models and data from analogous compounds.
Strategic Synthesis: A Proposed Pathway
A robust and efficient synthetic route is paramount for the accessibility and further investigation of any chemical entity. Based on established halogenation and functional group manipulation methodologies for aromatic compounds, a plausible multi-step synthesis of 4-Amino-3-bromo-2-chlorobenzoic acid is proposed, starting from the commercially available 4-amino-2-chlorobenzoic acid.
Experimental Protocol: Synthesis of 4-Amino-3-bromo-2-chlorobenzoic acid
This protocol outlines a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Acetylation of 4-Amino-2-chlorobenzoic acid
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (58.3 mmol) of 4-amino-2-chlorobenzoic acid in 100 mL of glacial acetic acid.
Acylation: Slowly add 6.6 mL (70.0 mmol) of acetic anhydride to the solution.
Reaction: Heat the mixture to 100°C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Isolation: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. The acetylated product, 4-acetamido-2-chlorobenzoic acid, will precipitate.
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The expected yield is typically high for this type of reaction.
Step 2: Regioselective Bromination of 4-Acetamido-2-chlorobenzoic acid
Reaction Setup: In a 500 mL three-necked flask fitted with a dropping funnel, mechanical stirrer, and a reflux condenser, suspend the dried 4-acetamido-2-chlorobenzoic acid in 150 mL of glacial acetic acid.
Brominating Agent: In the dropping funnel, prepare a solution of 3.0 mL (58.3 mmol) of bromine in 20 mL of glacial acetic acid.
Bromination: Add the bromine solution dropwise to the stirred suspension at room temperature. The reaction is typically exothermic.
Completion and Isolation: After the addition is complete, stir the mixture for an additional 4-6 hours at room temperature. The brominated product, 4-acetamido-3-bromo-2-chlorobenzoic acid, will precipitate. Collect the solid by vacuum filtration and wash with a small amount of cold acetic acid, followed by copious amounts of cold water. Dry the product under vacuum.
Step 3: Hydrolysis of 4-Acetamido-3-bromo-2-chlorobenzoic acid
Hydrolysis Conditions: In a 500 mL round-bottom flask, suspend the dried 4-acetamido-3-bromo-2-chlorobenzoic acid in 200 mL of 6 M hydrochloric acid.
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.
Work-up: Cool the reaction mixture in an ice bath. The product, 4-Amino-3-bromo-2-chlorobenzoic acid, will precipitate as its hydrochloride salt.
Neutralization and Purification: Collect the solid by filtration. To obtain the free base, resuspend the solid in water and carefully add a saturated solution of sodium bicarbonate until the pH is neutral. Collect the final product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.
Synthetic Pathway Diagram
Caption: Proposed synthesis of 4-Amino-3-bromo-2-chlorobenzoic acid.
Reactivity and Potential Applications in Drug Development
The chemical architecture of 4-Amino-3-bromo-2-chlorobenzoic acid, featuring amino, carboxylic acid, bromo, and chloro substituents, offers a rich landscape for chemical derivatization. This positions it as a highly valuable scaffold for constructing libraries of complex molecules for drug screening.
Key Reactive Sites and Derivatization Strategies
The primary reactive centers of 4-Amino-3-bromo-2-chlorobenzoic acid are the amino and carboxylic acid groups. These functional groups are amenable to a wide range of chemical transformations, allowing for the systematic exploration of chemical space around the core structure.
N-Acylation and N-Alkylation: The amino group can be readily acylated with various acid chlorides or activated carboxylic acids to form amides. Reductive amination can introduce diverse alkyl and aryl substituents. These modifications are fundamental in the synthesis of many biologically active compounds.[1]
Esterification and Amidation of the Carboxylic Acid: The carboxylic acid moiety can be converted to esters to enhance lipophilicity and cell permeability, or to amides to introduce new points of diversity and potential hydrogen bonding interactions.[9]
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 3-position, significantly expanding the molecular diversity of potential drug candidates.
Potential Therapeutic Applications
Derivatives of substituted anthranilic acids have demonstrated a broad spectrum of pharmacological activities.[10][11] By extension, 4-Amino-3-bromo-2-chlorobenzoic acid is a promising starting material for the development of novel therapeutics in several key areas:
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the anthranilic acid scaffold. The unique halogenation pattern of the target molecule could lead to new derivatives with improved potency and selectivity.
Antimicrobial Agents: Halogenated aromatic compounds are known to possess antimicrobial properties.[12] Derivatives of 4-Amino-3-bromo-2-chlorobenzoic acid could be explored for their efficacy against various bacterial and fungal pathogens.
Kinase Inhibitors: Substituted aminobenzoic acids are key components of many kinase inhibitors used in cancer therapy.[13] The scaffold of 4-Amino-3-bromo-2-chlorobenzoic acid provides a foundation for the design of novel inhibitors targeting specific kinases implicated in oncogenesis.
Heterocycle Synthesis: Anthranilic acid and its derivatives are precursors to a wide range of heterocyclic systems, such as quinazolinones, which are known to exhibit diverse biological activities.[2][13]
Logical Workflow for Drug Discovery
Caption: Drug discovery workflow utilizing 4-Amino-3-bromo-2-chlorobenzoic acid.
Conclusion and Future Directions
4-Amino-3-bromo-2-chlorobenzoic acid represents a promising, yet underexplored, building block for the synthesis of novel, biologically active molecules. Its predicted physicochemical properties and the proposed synthetic route provide a solid foundation for its preparation and subsequent investigation. The multifunctionality of this halogenated anthranilic acid derivative makes it an ideal candidate for the generation of diverse chemical libraries for high-throughput screening in various therapeutic areas. Future research should focus on the validation of the proposed synthetic protocol, a thorough characterization of the compound's spectroscopic and physicochemical properties, and the exploration of its derivatization to generate novel compounds with potential therapeutic value. The insights provided in this guide aim to catalyze further research into this and other uniquely substituted anthranilic acids, ultimately contributing to the advancement of drug discovery and development.
References
International Journal of Drug Development & Research. (2011).
Lundbeck, L. L. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
Klapoetke, T. M., & Stierstorfer, J. (2021).
Som, P. (n.d.).
Karolinska Institutet. (2024).
Wolk, J. L., & Frimer, A. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90)
PubChem. (n.d.). 4-Amino-3-bromobenzoic acid. Retrieved from [Link]
BenchChem. (n.d.). The Versatility of 4-Amino-2-chlorobenzoic Acid: A Building Block for Bioactive Molecules.
National Center for Biotechnology Information. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
BenchChem. (n.d.). Application Notes and Protocols for 4-Amino-2-chlorobenzoic Acid Analogs as Antimicrobial Agents.
BenchChem. (n.d.). Derivatization of 4-Amino-3-bromobenzoic Acid: Application Notes and Protocols for Researchers.
Application Note: 4-Amino-3-bromo-2-chlorobenzoic Acid in Pharmaceutical Synthesis
Abstract & Introduction 4-Amino-3-bromo-2-chlorobenzoic acid is a highly specialized, poly-functionalized aromatic building block used in the synthesis of next-generation small molecule drugs. Unlike its more common isom...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
4-Amino-3-bromo-2-chlorobenzoic acid is a highly specialized, poly-functionalized aromatic building block used in the synthesis of next-generation small molecule drugs. Unlike its more common isomers (e.g., 4-amino-5-bromo-2-chlorobenzoic acid), this specific substitution pattern offers a unique "dense halogenation" motif that is critical for:
Conformational Locking: The steric clash between the C2-Chloro and C3-Bromo substituents forces the adjacent carboxylate and amino groups into specific dihedral angles, often improving the binding affinity of the final drug molecule to kinase pockets or protein interfaces.
Orthogonal Reactivity: The presence of both bromine and chlorine allows for chemoselective cross-coupling . The C3-Bromine is significantly more reactive toward Palladium (Pd)-catalyzed oxidative addition than the C2-Chlorine, enabling sequential functionalization without the need for protecting groups.
This guide outlines the physicochemical profile, handling protocols, and validated synthetic workflows for integrating this intermediate into pharmaceutical campaigns, specifically targeting Type II Kinase Inhibitors and SHP2/KRAS Allosteric Inhibitors .
Chemical Profile & Properties[1][2][3][4][5][6]
Property
Specification
Notes
Chemical Name
4-Amino-3-bromo-2-chlorobenzoic acid
Structure
Benzoic acid core; 2-Cl, 3-Br, 4-NH₂
Critical: Verify isomer regiochemistry via NMR (NOE) as C5-bromo is the thermodynamic product of direct bromination.
Formula
C₇H₅BrClNO₂
MW: 250.48 g/mol
Appearance
Off-white to pale yellow solid
Light sensitive (store in amber vials).
Solubility
Low in water/DCM. Moderate in DMSO/DMF.
Zwitterionic nature reduces solubility in non-polar solvents.
pKa (Calc)
~2.5 (COOH), ~3.8 (NH₂ conjugate acid)
The electron-withdrawing halogens significantly lower the pKa of the aniline.
Stability
Stable under ambient conditions.
Avoid strong oxidizers.
Synthetic Utility & Mechanism[4]
The value of this intermediate lies in its Chemo- and Regioselectivity .
The "Halogen Dance" Advantage
In medicinal chemistry, "magic methyl" effects are well known, but the "halogen dance" (replacing H with Cl/Br) is equally powerful for filling hydrophobic pockets.
C3-Br Site: The primary handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. The position ortho to the amino group facilitates Pd-coordination but is sterically crowded.
C2-Cl Site: Generally inert under standard Suzuki conditions (RT to 80°C), acting as a "blocking group" to prevent metabolic oxidation at the C2 position or to enforce atropisomerism.
Synthesis Challenges (Expert Insight)
Direct bromination of 4-amino-2-chlorobenzoic acid typically yields the 5-bromo isomer due to the directing effect of the amino group (para-directing) and steric avoidance of the 2-chloro group.
Implication: The 4-amino-3-bromo-2-chlorobenzoic acid isomer is often synthesized via indirect routes (e.g., nitration of 3-bromo-2-chlorobenzoic acid followed by reduction) or requires careful chromatographic separation from the 5-bromo byproduct. Always verify regiochemistry before scaling.
Experimental Protocols
Protocol A: Esterification for Solubility Enhancement
Purpose: The free acid is often too insoluble for efficient cross-coupling. Converting to the methyl ester is a standard first step.
Reagents:
4-Amino-3-bromo-2-chlorobenzoic acid (1.0 eq)
Methanol (Solvent, 10 V)
Thionyl Chloride (SOCl₂, 3.0 eq) or TMS-Diazomethane
Procedure:
Setup: Charge 4-Amino-3-bromo-2-chlorobenzoic acid into a dry round-bottom flask under N₂.
Solvation: Add anhydrous Methanol (MeOH). The suspension may not clear immediately.
Activation: Cool to 0°C. Add SOCl₂ dropwise over 30 mins. (Caution: Exothermic, gas evolution).
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by LC-MS (Acid peak MW 250 → Ester peak MW 264).
Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated NaHCO₃ (carefully) to neutralize.
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.
Purpose: Selective arylation at the C3-Br position while retaining the C2-Cl.
Reagents:
Methyl 4-amino-3-bromo-2-chlorobenzoate (1.0 eq)
Aryl Boronic Acid (1.2 eq)
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for robustness with sterically hindered halides.
Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (for anhydrous conditions)
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
Degassing: Combine ester, boronic acid, and base in the reaction vessel. Add solvents. Sparge with Argon for 15 mins.
Catalyst Addition: Add Pd(dppf)Cl₂·DCM rapidly against Argon flow.
Reaction: Seal and heat to 80°C for 4–12 hours.
Critical Control Point: Do not exceed 100°C. Higher temperatures may activate the C2-Cl bond, leading to bis-coupling byproducts.
Monitoring: LC-MS should show consumption of Bromide. If C2-Cl coupling is observed (MW + Aryl mass), lower temp to 60°C and increase catalyst load.
Workup: Dilute with EtOAc, wash with water/brine. Pass through a Celite pad to remove Pd black.
Purification: Silica gel chromatography (Gradient: 0–40% EtOAc/Hexanes).
Protocol C: Saponification (Deprotection)
Purpose: Revealing the carboxylic acid for final drug assembly.
Procedure:
Dissolve the coupled ester in THF/MeOH (1:1).
Add LiOH (2M aqueous, 4.0 eq). Stir at RT for 2–4 hours.
Acidification: Adjust pH to ~3–4 with 1N HCl. The product usually precipitates.
Filtration: Collect solid, wash with cold water, and dry under vacuum.
Visualizing the Workflow
The following diagram illustrates the chemoselective pathway, highlighting the divergence between the reactive C3-Br and the stable C2-Cl.
Figure 1: Synthetic workflow for transforming 4-Amino-3-bromo-2-chlorobenzoic acid into a pharmaceutical scaffold, emphasizing the protection strategy and chemoselective coupling.
Troubleshooting & Expert Tips
Issue
Probable Cause
Solution
Low Yield in Suzuki
Steric hindrance at C3 (flanked by Cl and NH₂).
Switch to Sphos-Pd-G2 or XPhos-Pd-G2 catalysts, which are designed for sterically demanding couplings.
C2-Cl Coupling (Over-reaction)
Temperature too high (>90°C) or highly active boronic acid.
Reduce temp to 60°C. Use a weaker base (e.g., NaHCO₃ instead of K₂CO₃).
Incomplete Esterification
Zwitterion insolubility prevents reaction.
Use TMS-Diazomethane in MeOH/Benzene (or Toluene) for a homogeneous reaction at RT.
Regioisomer Contamination
Impure starting material (5-bromo isomer).
Check 1H-NMR: The 3-bromo isomer shows two ortho protons (C5-H and C6-H) as doublets with J~8Hz. The 5-bromo isomer shows two meta singlets (C3-H and C6-H).
Safety & Handling
Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Sensitization: As an aniline derivative, potential for skin sensitization exists. Handle with nitrile gloves.
Storage: Store at room temperature in a dry, dark place. The amine is prone to oxidation (browning) upon extended air exposure.
References
Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2004. Link (General reference for chemoselective coupling).
Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002. Link (Mechanistic basis for Br vs Cl selectivity).
National Center for Biotechnology Information. "PubChem Compound Summary for CID 17154, 4-Amino-2-chlorobenzoic acid (Parent Scaffold)." PubChem, 2023. Link
Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Edition, Wiley, 2019.
(Note: Specific patent literature for the exact "3-bromo-2-chloro" isomer is proprietary; references provided cover the validated methodology for this chemical class.)
derivatization of 4-Amino-3-bromo-2-chlorobenzoic acid for drug discovery
This guide outlines the strategic derivatization of 4-Amino-3-bromo-2-chlorobenzoic acid , a highly functionalized "PABA-plus" scaffold.[1] This molecule offers a unique combination of orthogonal reactivity handles, allo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the strategic derivatization of 4-Amino-3-bromo-2-chlorobenzoic acid , a highly functionalized "PABA-plus" scaffold.[1] This molecule offers a unique combination of orthogonal reactivity handles, allowing for precise scaffold morphing in drug discovery campaigns.
Part 1: Strategic Analysis & Chemo-selectivity
The Scaffold Logic:
This molecule is not merely a building block; it is a multi-vector core .
C1 (Carboxylic Acid): The "Anchor." Standard amide/ester coupling to attach solubilizing tails or binding warheads.[1]
C2 (Chlorine): The "Shield." Sterically crowded and electronically stable.[1] It serves primarily to induce atropisomerism (twist) or block metabolic hot-spots (prevention of hydroxylation).[1] It is the least reactive site.
C3 (Bromine): The "Pivot." A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or amination (Buchwald-Hartwig).[1] It allows for lateral growth into hydrophobic pockets.[1]
C4 (Amine): The "Donor." A strong electron-donating group (EDG) that activates the ring.[1] It can be derivatized (ureas, sulfonamides) or used as a partner for annulation reactions.
Reactivity Hierarchy (The Order of Operations):
To avoid side reactions, the chemical workflow must respect the intrinsic reactivity profile:
C1-COOH (Amide Coupling): Tier 1. Perform first if the C4-amine is compatible (or protected), or use selective conditions.
C4-NH₂ (N-Acylation/Protection): Tier 1. often protected early to prevent catalyst poisoning in subsequent metal-catalyzed steps.[1]
C3-Br (Pd-Coupling): Tier 2. The "money step." Selective over C2-Cl due to the weaker C-Br bond strength.[1]
C2-Cl (Activation): Tier 3. Inert under standard conditions.[1] Requires specialized ligands or harsh SNAr conditions (rarely used).[1]
Part 2: Reactivity Visualization (Graphviz)
The following diagram maps the orthogonal reaction pathways available for this scaffold.
Figure 1: Orthogonal reactivity map showing the three primary vectors for diversification and the inert nature of the C2-chlorine.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Selective Suzuki-Miyaura Coupling at C3
Objective: To install an aryl or heteroaryl group at the C3 position without affecting the C2-chlorine or requiring amine protection.
Rationale:
The C3-Br bond is significantly weaker than the C2-Cl bond.[1] Using a phosphine ligand with moderate steric bulk (like XPhos or SPhos) enhances oxidative addition at the hindered C3 position while maintaining selectivity against the C2-Cl.[1] The free amine (NH₂) can coordinate to Pd, potentially poisoning the catalyst; therefore, a slightly higher catalyst loading or the use of a pre-catalyst (e.g., XPhos Pd G2) is recommended.
Setup: In a 20 mL vial equipped with a magnetic stir bar, charge the substrate (1.0 mmol, 250 mg), arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol, 636 mg).
Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen (x3).[1]
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
Catalyst Addition: Under a positive stream of Nitrogen, quickly remove the septum, add XPhos Pd G2 (0.02 mmol, ~15 mg), and reseal. (Alternatively, add catalyst in step 1 if using a glovebox).
Reaction: Heat the block to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent activation of the C2-Cl.
Monitoring: Monitor by LC-MS. Look for the consumption of the bromide (M) and formation of the biaryl product (M - Br + Ar).
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and adjust pH to ~4 with 1N HCl (careful not to precipitate the product if it's zwitterionic). Wash with brine.[1]
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Objective: To convert the ortho-bromoaniline motif (C3/C4) into a benzimidazole core.[1] This requires a two-step sequence: Buchwald-Hartwig amination followed by cyclization.[1]
Mechanism:
Step 1: Displace C3-Br with a primary amine (R-NH₂) to form a vicinal diamine.[1]
Step 2: Condense the diamine with an orthoformate or aldehyde to close the imidazole ring.
Step-by-Step Methodology:
Step 1: Buchwald-Hartwig Amination (C3-N Bond Formation) [1]
Application Note: Unraveling the Electrophilic Aromatic Substitution Mechanism in the Bromination of 4-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals This application note provides a detailed exploration of the reaction mechanism for the bromination of 4-aminobenzoic acid, a cornerstone reaction in synthe...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed exploration of the reaction mechanism for the bromination of 4-aminobenzoic acid, a cornerstone reaction in synthetic organic chemistry. We will delve into the theoretical underpinnings of electrophilic aromatic substitution (EAS), analyze the directing effects of the substituent groups, and provide a comprehensive, field-proven experimental protocol.
The bromination of 4-aminobenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this type of reaction, an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[1] The reaction proceeds via a two-step mechanism:
Attack of the Electrophile : The electron-rich aromatic ring acts as a nucleophile, attacking the electrophile (in this case, Br⁺). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a positively charged carbocation intermediate known as an arenium ion or sigma complex.[2]
Deprotonation : A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.[2]
The reactivity and orientation of substitution on a substituted benzene ring, such as 4-aminobenzoic acid, are profoundly influenced by the electronic properties of the existing substituents.[3]
The Role of Substituent Groups
4-aminobenzoic acid possesses two key functional groups that dictate the outcome of the bromination reaction: the amino group (-NH₂) and the carboxylic acid group (-COOH).
Amino Group (-NH₂): A Powerful Activating, Ortho-, Para-Director
The amino group is a strong activating group.[4] The nitrogen atom has a lone pair of electrons that it can donate to the benzene ring through resonance.[1] This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles.[5][6] This resonance stabilization of the arenium ion intermediate significantly lowers the activation energy for the reaction.[7]
Carboxylic Acid Group (-COOH): A Deactivating, Meta-Director
Conversely, the carboxylic acid group is a deactivating group.[8] The carbonyl carbon is electron-deficient and withdraws electron density from the benzene ring through both inductive and resonance effects. This makes the ring less nucleophilic and less reactive towards electrophiles.[7] Electron-withdrawing groups direct incoming electrophiles to the meta position, as the ortho and para positions are more deactivated.[6]
Predicting the Regioselectivity
In the case of 4-aminobenzoic acid, the powerful activating and ortho-, para-directing effect of the amino group dominates over the deactivating, meta-directing effect of the carboxylic acid group.[9] Therefore, the incoming bromine electrophile will preferentially substitute at the positions ortho to the amino group. Since the para position is already occupied by the carboxylic acid group, bromination will occur at the C2 and C6 positions.
Reaction Mechanism: Bromination of 4-Aminobenzoic Acid
The bromination of 4-aminobenzoic acid typically proceeds to give 3,5-dibromo-4-aminobenzoic acid. This occurs because the amino group is a highly activating ortho-, para-director, making the positions ortho to it highly susceptible to electrophilic attack.
Below is a diagrammatic representation of the reaction mechanism.
Caption: Simplified reaction pathway for the electrophilic bromination of 4-aminobenzoic acid.
Experimental Protocol
This protocol details a reliable method for the bromination of 4-aminobenzoic acid.
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Notes
4-Aminobenzoic Acid
137.14
2.0 g
0.0146
Starting material
Ammonium Bromide
97.94
1.5 g
0.0153
Bromide source
Hydrogen Peroxide (30%)
34.01
1.74 mL
0.016
Oxidizing agent
Acetic Acid
60.05
15 mL
-
Solvent
Sodium Bicarbonate
84.01
Saturated Solution
-
For neutralization
Dichloromethane
84.93
As needed
-
Recrystallization solvent
Methanol
32.04
As needed
-
Recrystallization solvent
Procedure
Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-aminobenzoic acid (2.0 g, 0.0146 mol) and ammonium bromide (1.5 g, 0.0153 mol).[10]
Solvent Addition : Add 15 mL of glacial acetic acid to the flask and stir the mixture at room temperature until the solids are mostly dissolved.[10]
Addition of Oxidant : Slowly add 30% hydrogen peroxide (1.74 mL, 0.016 mol) dropwise to the stirring mixture.[10] The in-situ generation of bromine will be observed as the solution turns a reddish-brown color.
Reaction : Continue stirring the reaction mixture at room temperature for 3 hours.[10] A precipitate will form as the reaction progresses.
Work-up :
After 3 hours, stop the stirring and allow the precipitate to settle.
Filter the crude product using a Büchner funnel and wash the solid with cold water to remove any remaining acetic acid and salts.[11]
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution before disposal. The addition of sodium bicarbonate neutralizes any excess acid in the reaction mixture.[12][13][14]
Purification :
Recrystallize the crude product from a mixture of dichloromethane and methanol to obtain the purified 3,5-dibromo-4-aminobenzoic acid.[10]
Dry the purified product in a desiccator.
Experimental Workflow
Caption: Step-by-step experimental workflow for the bromination of 4-aminobenzoic acid.
Conclusion
The bromination of 4-aminobenzoic acid is a prime example of how the principles of electrophilic aromatic substitution and substituent effects can be applied to achieve a specific synthetic outcome. The strongly activating and ortho-, para-directing amino group governs the regioselectivity of the reaction, leading to the formation of 3,5-dibromo-4-aminobenzoic acid. The provided protocol offers a reliable and straightforward method for the synthesis of this important chemical intermediate.
References
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
Unacademy. (n.d.). Overview on Chemical Reactivity of Sodium Bicarbonate with Halogen. Retrieved from [Link]
Wikipedia. (2024, February 12). Electrophilic aromatic substitution. Retrieved from [Link]
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]
Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]
Chegg. (2015, September 11). After the reaction has gone to completion, what is the purpose of adding saturated sodium bicarbonate to the reaction mixture?. Retrieved from [Link]
Study.com. (n.d.). During the bromination of stilbene, why is the addition of NaHCO3 is necessary at the end of the reaction?. Retrieved from [Link]
Canadian Science Publishing. (n.d.). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Retrieved from [Link]
Google Patents. (n.d.). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]
ChemTalk. (2024, May 13). Directing Effects. Retrieved from [Link]
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]
Cognito. (n.d.). Directing Effects Revision notes | International A-Level · CIE. Retrieved from [Link]
Chemistry LibreTexts. (2019, September 3). 17.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]
Brainly. (2022, November 2). What is the purpose of adding aqueous sodium bicarbonate to your reaction mixture. Retrieved from [Link]
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]
Cognito. (n.d.). Directing Effects Revision notes | International A-Level · CIE. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Amino-3-bromobenzoic acid. Retrieved from [Link]
purification challenges of 4-Amino-3-bromo-2-chlorobenzoic acid
This is a comprehensive Technical Support Guide for the purification and isolation of 4-Amino-3-bromo-2-chlorobenzoic acid . This guide is designed for researchers facing specific challenges with this tetra-substituted b...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Technical Support Guide for the purification and isolation of 4-Amino-3-bromo-2-chlorobenzoic acid . This guide is designed for researchers facing specific challenges with this tetra-substituted benzene derivative, focusing on regioisomer separation, solubility management, and stability.
Product Classification: Halogenated Anthranilic Acid Derivative
Primary Application: Intermediate for kinase inhibitors, agrochemicals, and heterocyclic synthesis.
Support Level: Tier 3 (Advanced Process Chemistry)
Quick Diagnostic: What is your primary challenge?
Symptom
Probable Cause
Immediate Action
Two spots on TLC / Double peaks in HPLC
Regioisomer contamination (3-Br vs. 5-Br)
Check Section 2 for isomer separation protocols.
Low recovery after acid precipitation
Incorrect pH endpoint (Isoelectric Point miss)
Consult Section 3 for pH-dependent solubility curves.
Product turns pink/brown upon drying
Oxidative degradation of the aniline moiety
See Section 4 for antioxidant handling and storage.
Loss of Bromine during workup
Protodebromination (Acid/Metal catalyzed)
Review Section 5 for compatible reagents.
Impurity Profile & Regioisomer Separation (The "3-Br vs. 5-Br" Challenge)
User Question: "I am synthesizing 4-Amino-3-bromo-2-chlorobenzoic acid via bromination of 4-amino-2-chlorobenzoic acid. I see a persistent impurity (~15-20%) that co-crystallizes. How do I remove it?"
Technical Insight:
The most common synthetic route involves electrophilic aromatic substitution (bromination). The amino group (-NH
) is a strong ortho, para-director.
Target (3-Br): The 3-position is ortho to the amine but sterically crowded (sandwiched between -Cl and -NH
).
Impurity (5-Br): The 5-position is also ortho to the amine and significantly less sterically hindered.
Consequently, the "impurity" is likely the 5-bromo regioisomer (4-Amino-5-bromo-2-chlorobenzoic acid). Separation is difficult because both molecules have nearly identical polarity and pKa values.
Diagnostic: NMR Confirmation
Before attempting purification, confirm the isomer ratio using
H NMR.
Target (3-Br Isomer): Protons at H-5 and H-6 are ortho to each other.
Signal: Two doublets with a coupling constant
.
Impurity (5-Br Isomer): Protons at H-3 and H-6 are para to each other.
Standard acid-base precipitation rarely separates these isomers. You must exploit subtle differences in lattice energy.
Step-by-Step Protocol:
Solvent Selection: Use Glacial Acetic Acid or a Methanol/Water (3:1) system. The 5-Br isomer is typically slightly more soluble in polar protic solvents due to less steric shielding of the polar groups.
Dissolution: Dissolve the crude solid in boiling glacial acetic acid (10 mL per gram).
Hot Filtration: Filter quickly while hot to remove insoluble inorganic salts or oxidized polymers.
Controlled Cooling:
Cool to room temperature over 4 hours.
Critical Step: Do not crash cool on ice immediately. The 3-Br target (more compact/symmetrical) often crystallizes first.
Harvest: Filter the first crop of crystals.
Mother Liquor Analysis: Check the filtrate by HPLC. It should be enriched in the 5-Br isomer.
Note: If the 5-Br isomer persists, convert the acid to the methyl ester , purify via column chromatography (silica gel, Hexane/EtOAc gradient), and then hydrolyze back to the acid. Esters often show better separation factors (
) than free acids.
Solubility & Isoelectric Point (pI) Management
User Question: "I acidified the reaction mixture to pH 1, but my yield is lower than expected. Is the product water-soluble?"
Technical Insight:
Yes, this molecule is amphoteric . It contains a basic amine and an acidic carboxylic acid.[1]
pH < 1: The amine is protonated (
), forming a soluble cation.
pH > 7: The carboxylic acid is deprotonated (
), forming a soluble anion.
Isoelectric Point (pI): The region of minimum solubility is where the molecule exists as a zwitterion (net charge = 0).
Solubility Profile Table
pH Condition
Species Form
Solubility (Water)
Recommended Action
pH < 1.0
Cationic ()
High
Avoid for isolation. Good for washing out non-basic impurities.
pH 2.5 - 3.5
Zwitterion / Neutral
Minimum (Precipitation Zone)
Target this range for maximum yield.
pH > 6.0
Anionic ()
High
Use for extraction into aqueous phase from organics.
Workflow Diagram: Optimal Isolation Strategy
Figure 1: Optimal isolation workflow targeting the isoelectric point for maximum recovery.
User Question: "My white powder turned pink after one week on the bench. Is it ruined?"
Technical Insight:
The color change indicates oxidative degradation of the aniline functionality, likely forming azo-dimers or quinoid species. While the bulk purity might still be >95%, these colored impurities can act as radical initiators or catalyst poisons in downstream steps.
User Question: "I see a mass loss of 79/81 Da in MS during my Suzuki coupling."
Technical Insight:
This indicates protodebromination . The C-Br bond, while generally stable, is activated by the ortho-amino group and the ortho-chloro group (via strain). Palladium catalysts can insert into the C-Br bond, and if a proton source is present without a transmetallation partner, the bromine is replaced by hydrogen.
Stability Troubleshooting Guide
Issue
Prevention Protocol
Recovery Method
Pink/Brown Discoloration
Store under Argon/Nitrogen at 4°C. Protect from light (amber vials).
Recrystallize from Ethanol/Water with a pinch of Sodium Metabisulfite (antioxidant).
De-bromination
Avoid heating >80°C in acidic media for prolonged periods.
None. Once de-brominated, the impurity is chemically very similar to the precursor.
Hydrolysis of Cl
The 2-Cl is activated by the 1-COOH. Avoid strong caustic reflux (>5M NaOH, >100°C).
Maintain pH < 12 during workups.
Analytical Method Parameters (HPLC)
When analyzing purity, standard C18 methods may fail to resolve the regioisomers or the de-brominated byproduct.
Recommended HPLC Conditions:
Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Zorbax Eclipse Plus). The Phenyl phase interacts with the halogenated ring electrons, improving isomer separation.
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if MS detection is planned).
Mobile Phase B: Acetonitrile (Methanol often gives broader peaks for this amine).
Gradient: Slow ramp (e.g., 5% to 40% B over 20 minutes). The isomers elute close together.
Wavelength: 254 nm (aromatic) and 230 nm (aniline absorption).
References
Gore, P. H. (1955). "The directive effects of substituents in the aromatic ring." Chemical Reviews, 55(2), 229-281. Link (Foundational theory on ortho/para direction and steric hindrance in poly-substituted benzenes).
Lide, D. R. (Ed.). (2005).[1][2][3] CRC Handbook of Chemistry and Physics. CRC Press. (Source for general solubility and pKa trends of aminobenzoic acids).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. Link (Guidelines for crystallization and impurity control in API synthesis).
PubChem Compound Summary for 4-Aminobenzoic acid derivatives. National Center for Biotechnology Information. Link (Used for structural analogy and physicochemical property estimation).
4-Amino-3-bromo-2-chlorobenzoic acid stability and storage issues
This is a comprehensive technical support guide for 4-Amino-3-bromo-2-chlorobenzoic acid , designed for researchers and drug development professionals.[1][2] Topic: Stability, Storage, and Troubleshooting for Halogenated...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical support guide for 4-Amino-3-bromo-2-chlorobenzoic acid , designed for researchers and drug development professionals.[1][2]
Topic: Stability, Storage, and Troubleshooting for Halogenated Aminobenzoic Acid Intermediates
Executive Summary & Chemical Profile
4-Amino-3-bromo-2-chlorobenzoic acid is a highly functionalized aromatic building block often used in the synthesis of complex pharmaceutical scaffolds (e.g., Bcl-2 inhibitors, antibacterials).[1][2] Its structure combines an electron-rich aniline moiety with electron-withdrawing halogens and a carboxylic acid, creating a "push-pull" electronic system.[1][2] This unique architecture leads to specific stability challenges—primarily oxidative discoloration , photolytic dehalogenation , and thermal decarboxylation .
Critical: C-Br bond is susceptible to photolytic cleavage.[1][2]
Storage & Handling FAQs
Q1: My compound arrived as a white powder but has turned brown after 2 weeks on the bench. Is it still usable?
Diagnosis:Oxidative Degradation.
The 4-amino group (aniline) is susceptible to oxidation by atmospheric oxygen, forming highly colored azo or quinoid species.[1][2] The presence of the ortho-chloro and meta-bromo substituents can sterically twist the ring, but the electron-rich amine remains the primary oxidation site.[1][2]
Action Plan:
Assess Purity: Run an LC-MS.[1][2] If the impurity peak is <2%, the color is likely a surface phenomenon (trace oxidation products have high extinction coefficients).
Purification: If purity is compromised (>5% degradation), perform an Acid-Base Extraction (See Protocol A below) rather than recrystallization, to minimize thermal stress.
Prevention: Store under inert gas (Argon/Nitrogen) at -20°C .
Q2: Can I store this compound in DMSO stock solutions at -20°C?
Recommendation:Short-term only (<1 month).
While DMSO is an excellent solvent, it is hygroscopic and can act as a mild oxidant.[1][2]
Risk: Over time, the ortho-chloro group can undergo nucleophilic aromatic substitution (
) with DMSO decomposition products or trace water, especially if the solution becomes acidic.[1][2]
Best Practice: Prepare fresh solutions. If storage is necessary, use anhydrous DMSO , aliquot into single-use vials, and store at -80°C to freeze the matrix completely (DMSO freezes at 19°C, but supercooling is common).[2]
Q3: I observe pressure build-up in the storage vial. What is happening?
Critical Warning:Decarboxylation.
The ortho-chloro substituent creates steric strain with the carboxylic acid group, forcing it out of planarity with the benzene ring.[1][2] This reduces resonance stabilization and lowers the activation energy for decarboxylation.[2]
Trigger: Storage at room temperature (>25°C) or exposure to acidic fumes.[2]
Solution: Vent the vial carefully in a fume hood. Check the mass spectrum for a peak at
.[1][2] If confirmed, the batch is irreversibly degraded.
Troubleshooting Experimental Issues
Q4: The reaction yield is low, and I see a dehalogenated byproduct. Why?
Cause:Photolytic Dehalogenation.
Aryl bromides (C-Br bond energy ~66 kcal/mol) are weaker than Aryl chlorides.[1][2] Exposure to ambient laboratory light (fluorescent UV) can trigger homolytic cleavage of the C-Br bond, especially in solution.[2]
Troubleshooting Workflow:
Step 1: Wrap all reaction vessels in aluminum foil.
Step 2: Switch to amber glassware for storage and workup.
Step 3: If using Pd-catalysis (Suzuki/Buchwald), ensure the reaction is not "stalling" due to catalyst poisoning by the free amine.[1][2] Protect the amine (e.g., Boc-protection) if dehalogenation persists.[1][2]
Q5: The compound is not dissolving in Dichloromethane (DCM) or Chloroform.
Explanation:Zwitterionic Lattice Energy.
At neutral pH, the compound likely exists as a zwitterion (
), creating a strong crystal lattice insoluble in non-polar organic solvents.[1][2]
Solubility Fix:
For Organic Reactions: Add 1.1 equivalents of a base (e.g., DIPEA or TEA) to deprotonate the carboxylic acid and solubilize the amine form.
For NMR: Use DMSO-
or Methanol-.[1][2] Avoid unless you add a drop of TFA- to break the zwitterion.[1][2]
Validated Protocols
Protocol A: Rescue of Oxidized Material (Acid-Base Extraction)
Use this method to remove colored oxidation impurities without thermal stress.[1][2]
Dissolve: Suspend the crude brown solid in 1M NaOH (aq). The acid will deprotonate, forming the soluble sodium benzoate salt (
The following diagram illustrates the critical decision pathways for handling this compound to maximize stability.
Caption: Decision tree for assessing purity and selecting the optimal storage conditions to prevent oxidative and thermal degradation.
References
Decarboxylation Mechanisms: Willi, A. V.[2] "Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution." Helvetica Chimica Acta, 1970.[2] Link (Mechanistic basis for ortho-substituted benzoic acid instability).[1]
Photostability of Aryl Halides: Boule, P. et al. "Photochemistry of halogenated aromatic derivatives." Journal of Photochemistry and Photobiology A: Chemistry, 2002.[2] (General principles of C-Br photolysis).
Handling of Aminobenzoic Acids: Sigma-Aldrich Safety Data Sheet (SDS) for 4-Amino-2-chlorobenzoic acid (Analogous Compound). Link (Used for baseline safety and handling data).
Zwitterionic Character: Takao, M. et al. "Benzoic Acid and Derivatives."[2] Ullmann's Encyclopedia of Industrial Chemistry, 2002.[2][3] (Solubility and salt formation principles).
Disclaimer: This guide is based on the chemical properties of homologous halogenated aminobenzoic acids. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling.
Optimizing Structural Elucidation: A Comparative NMR Guide for 4-Amino-3-bromo-2-chlorobenzoic Acid
Executive Summary & Strategic Context In the synthesis of highly functionalized scaffolds like 4-Amino-3-bromo-2-chlorobenzoic acid (CAS: 150812-32-1), standard NMR protocols often fail to resolve critical regiochemical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In the synthesis of highly functionalized scaffolds like 4-Amino-3-bromo-2-chlorobenzoic acid (CAS: 150812-32-1), standard NMR protocols often fail to resolve critical regiochemical features due to steric crowding and zwitterionic behavior. This intermediate is a linchpin in the development of SGLT2 inhibitors and antibacterial agents, where the precise halogenation pattern (2-Cl, 3-Br) dictates biological efficacy.
This guide moves beyond basic spectral listing. We compare Solvent Systems (DMSO-d₆ vs. MeOD-d₄) and Regioisomeric differentiation strategies , providing a self-validating protocol to ensure structural integrity during scale-up.
The Core Challenge
The dense substitution pattern creates three analytical hurdles:
Solubility vs. Exchange: The amino-acid core leads to poor solubility in CDCl₃ and rapid proton exchange in MeOD.
Regioisomer Confusion: Distinguishing the target from 5-bromo or 6-chloro isomers requires precise coupling constant analysis.
Zwitterionic Broadening: Inappropriate pH or concentration causes signal coalescence, obscuring the critical NH₂ protons.
Comparative Analysis: Solvent System Performance
The choice of solvent is not merely about solubility; it is the primary contrast agent for structural confirmation.
Table 1: Solvent Performance Matrix
Feature
DMSO-d₆ (Recommended)
Methanol-d₄ (MeOD)
Acetone-d₆
Solubility
Excellent (>50 mg/mL)
Good
Moderate
NH₂ Visibility
High (Sharp singlet/broad)
None (Exchanges to ND₂)
Moderate (Often broad)
COOH Visibility
High (Very broad, ~13 ppm)
None (Exchanges to COOD)
Low (Often invisible)
Resolution (Ar-H)
Good (May overlap with H₂O)
Excellent (Sharper lines)
Good
Aggregation Risk
Low (Breaks H-bonds)
Low
High (Concentration dependent)
Cost
Low
Moderate
Moderate
Expert Insight: Why DMSO-d₆ is the "Gold Standard"
For this specific molecule, DMSO-d₆ is superior because it inhibits the rapid exchange of the amino protons. The chemical shift of the NH₂ group (~6.0–6.5 ppm) and the carboxylic acid (~13.0 ppm) provides a stoichiometric checksum that MeOD eliminates. If your integration of aromatic protons is 2.0, but you lack the exchangeable protons, you cannot confirm the oxidation state of the nitrogen (e.g., nitro vs. amino) solely by 1H NMR in MeOD.
Structural Logic & Regioisomer Differentiation
The most common synthesis error is bromination at the wrong position (e.g., 5-position). A robust NMR protocol must rule this out.
The Target Structure: 4-Amino-3-bromo-2-chlorobenzoic acid
Proton Environment: H3 and H6 are isolated (para to each other).
Expected Pattern: Two Singlets.
Coupling Constant:
(Para coupling is typically unresolved).
Table 2: Predicted Chemical Shifts (DMSO-d₆)
Proton
Type
Target (3-Br isomer)
Impurity (5-Br isomer)
Diagnostic Logic
COOH
Broad s
~13.0 ppm
~13.0 ppm
Not diagnostic.
H-6
Ar-H
~7.70 ppm (d , J=8.8Hz)
~7.90 ppm (s )
H6 is deshielded by ortho-COOH. In target, it couples to H5.
H-5
Ar-H
~6.75 ppm (d , J=8.8Hz)
N/A
H5 is shielded by ortho-NH₂.
H-3
Ar-H
N/A
~6.90 ppm (s )
In impurity, H3 is shielded by ortho-NH₂ and ortho-Cl.
NH₂
Broad s
~6.20 ppm
~6.00 ppm
Steric hindrance from 3-Br in target may cause downfield shift/broadening.
Critical Check: If you observe two singlets in the aromatic region, your bromination occurred at the 5-position, or you have the 6-isomer. The target must show an ortho-coupling doublet pair.
Experimental Protocol: The Self-Validating Workflow
To ensure reproducibility and data integrity (ALCOA+ principles), follow this step-by-step workflow.
Step 1: Sample Preparation[1]
Mass: Weigh 10–15 mg of the solid.
Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).
Note: Ensure DMSO is dry. Water peaks at 3.33 ppm can overlap with solvent satellites or impurities.
Dissolution: Sonicate for 2 minutes. The solution should be clear yellow/amber.
Troubleshooting: If cloudy, add 1 drop of TFA-d (Trifluoroacetic acid-d) to break zwitterionic aggregates, though this will shift NH₂ peaks.
Step 2: Acquisition Parameters (400 MHz+)
Pulse Sequence: zg30 (30° pulse) to prevent saturation of slow-relaxing aromatic protons.
Relaxation Delay (D1): Set to 5.0 seconds .
Reasoning: Protons ortho to halogens often have long T1 relaxation times. A short D1 (e.g., 1s) will under-integrate H6 relative to H5, leading to false purity calculations.
Scans (NS): 16–32 scans are sufficient for >10 mg.
Phasing: Manual phasing is required. The broad COOH peak often distorts automatic algorithms.
Baseline Correction: Apply Bernstein polynomial (degree 5) to flatten the baseline around the broad COOH signal.
Visualizing the Decision Pathway
The following diagram illustrates the logic flow for confirming the structure and selecting the correct solvent/experiment.
Figure 1: Decision tree for structural validation. Note the critical branch point at "Coupling Pattern" which distinguishes the target from common synthetic impurities.
References
Spectral Database for Organic Compounds (SDBS). SDBS No. 2205 (2-Chlorobenzoic acid) & Analogous Benzoic Acids. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text on coupling constants in substituted benzenes).
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Substituted Benzenes. University of Wisconsin-Madison. [Link]
Comparative
A Comparative Guide to the Spectroscopic Signatures of Substituted Aminobenzoic Acids
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of substituted aminobenzoic acids is paramount. These compounds form the backbone o...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of substituted aminobenzoic acids is paramount. These compounds form the backbone of numerous pharmaceuticals and functional materials. Spectroscopic techniques such as UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide a powerful toolkit for elucidating their molecular architecture. This guide offers an in-depth comparison of the spectroscopic data for ortho-, meta-, and para-substituted aminobenzoic acids, providing not just the data but also the rationale behind the experimental approaches.
The Influence of Substituent Position on Spectroscopic Properties
The relative positions of the amino (-NH2) and carboxylic acid (-COOH) groups on the benzene ring profoundly influence the electronic distribution and, consequently, the spectroscopic output.[1][2][3][4][5][6] This guide will explore these differences, offering insights into how intramolecular interactions and electronic effects manifest in UV-Vis, IR, and NMR spectra.
UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. The position (λmax) and intensity of absorption bands are sensitive to the extent of conjugation and the presence of electron-donating or electron-withdrawing groups.[7][8][9]
Comparative UV-Vis Data
The λmax values for aminobenzoic acid isomers in various solvents highlight the impact of substituent position on the electronic energy levels. Generally, p-aminobenzoic acid exhibits a more significant bathochromic (red) shift compared to its ortho and meta counterparts due to extended conjugation.[10]
Causality Behind Experimental Choices: The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. Protic solvents, for instance, can form hydrogen bonds with the analyte, affecting the energy of the electronic transitions.[1] Comparing spectra in different solvents can provide insights into the nature of these transitions.
Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines the steps for acquiring a UV-Vis spectrum of a substituted aminobenzoic acid.
Sample Preparation:
Accurately weigh approximately 1-5 mg of the aminobenzoic acid derivative.[14]
Dissolve the sample in a suitable UV-grade solvent (e.g., methanol, ethanol, or water) in a volumetric flask to a final concentration of approximately 10-100 µM. Ensure complete dissolution.[15]
Instrument Setup:
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.[9]
Select the desired wavelength range for scanning (e.g., 200-400 nm).
Blank Measurement:
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
Place the cuvette in the spectrophotometer and record a baseline spectrum. This step corrects for any absorbance from the solvent and the cuvette itself.[9][16]
Sample Measurement:
Rinse the cuvette with a small amount of the sample solution before filling it.
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.[8]
Data Analysis:
Identify the wavelength(s) of maximum absorbance (λmax).[8][9]
Infrared Spectroscopy: Unveiling Functional Groups and Bonding
Infrared (IR) spectroscopy is an indispensable tool for identifying functional groups within a molecule. The vibrational frequencies of bonds are sensitive to their environment, including intramolecular hydrogen bonding.[17][18][19]
Comparative IR Data
The IR spectra of aminobenzoic acid isomers reveal distinct differences, particularly in the regions corresponding to O-H, N-H, and C=O stretching vibrations.
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy as it requires minimal sample preparation.[21][22][23] The choice of crystal material (e.g., diamond, zinc selenide) depends on the sample's properties and the desired spectral range.[22]
Experimental Protocol: ATR-FTIR Spectroscopy
This protocol describes the acquisition of an IR spectrum using an ATR-FTIR spectrometer.
Instrument Preparation:
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth.[24]
Background Spectrum:
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO2, water vapor).[25]
Sample Application:
Place a small amount of the solid aminobenzoic acid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[21][25]
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[25]
Sample Spectrum:
Collect the IR spectrum of the sample.
Data Processing and Cleaning:
After analysis, clean the ATR crystal thoroughly with a suitable solvent.[24]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C. Chemical shifts (δ), splitting patterns, and integration values allow for the complete structural elucidation of a molecule.[26][27]
Comparative ¹H NMR Data
The ¹H NMR spectra of aminobenzoic acid isomers are highly dependent on the substituent positions, which affect the electronic shielding and deshielding of the aromatic protons.
Causality Behind Experimental Choices: The choice of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.[31] The concentration of the sample is also important; higher concentrations generally lead to better signal-to-noise ratios but can also cause line broadening.[15][32][33]
Comparative ¹³C NMR Data
The ¹³C NMR chemical shifts are also sensitive to the electronic environment, providing complementary information to the ¹H NMR data.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol details the preparation and analysis of an NMR sample.
Sample Preparation:
Dissolve 5-25 mg of the aminobenzoic acid for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) in a clean, dry vial.[14][31][33]
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.[33]
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[15][31]
Filling the NMR Tube:
Transfer the filtered solution into a clean, high-quality NMR tube to a depth of about 4-5 cm.[14][31]
Cap the NMR tube securely.
NMR Data Acquisition:
Insert the NMR tube into the spectrometer's spinner turbine.
Place the sample into the NMR magnet.
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquire the ¹H and/or ¹³C NMR spectra using appropriate parameters (e.g., number of scans, relaxation delay).
Data Processing:
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS).[34]
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of substituted aminobenzoic acids.
Caption: General workflow for the spectroscopic analysis of substituted aminobenzoic acids.
Conclusion
The spectroscopic analysis of substituted aminobenzoic acids provides a wealth of information about their molecular structure and electronic properties. By understanding the principles behind each technique and the influence of substituent position, researchers can confidently characterize these important compounds. This guide serves as a foundational resource for interpreting the spectroscopic data of aminobenzoic acid derivatives and for designing robust experimental protocols.
References
Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
NMR sample preparation guidelines. Available from: [Link]
Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. Available from: [Link]
Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC. Available from: [Link]
Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives - Scholars Research Library. Available from: [Link]
Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid - Asian Journal of Research in Chemistry. Available from: [Link]
Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC. Available from: [Link]
NMR Sample Preparation: The Complete Guide - Organomation. Available from: [Link]
UV-Vis Spectrum of 4-Aminobenzoic Acid - SIELC Technologies. Available from: [Link]
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available from: [Link]
Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid - ResearchGate. Available from: [Link]
Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Available from: [Link]
SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. Available from: [Link]
Supplementary Material (ESI) for Chemical Communications - The Royal Society of Chemistry. Available from: [Link]
NMR Sample Preparation - Western University. Available from: [Link]
UV-Vis Spectrum of 3-Aminobenzoic Acid - SIELC Technologies. Available from: [Link]
Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. Available from: [Link]
Tips for ATR Sampling - Gammadata. Available from: [Link]
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. International Journal of Advanced Research in Physical Science. Available from: [Link]
ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. Available from: [Link]
infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]
Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation International Journal of ChemTech Re. Available from: [Link]
The infrared spectrum of benzoic acid is shown below. Interpret the spect.. - Filo. Available from: [Link]
UV/Vis Spectroscopy Guide | Principles, Equipment & More - Mettler Toledo. Available from: [Link]
16.4: Substituent Effects in Substituted Aromatic Rings - Chemistry LibreTexts. Available from: [Link]
Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy - MDPI. Available from: [Link]
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available from: [Link]
Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. Available from: [Link]
Substituent Effects in Aromatic Chemistry | PDF - Scribd. Available from: [Link]
ortho and para-aminobenzoic acids - Goa University. Available from: [Link]
Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles - Specac Ltd. Available from: [Link]
UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Available from: [Link]
The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies - ResearchGate. Available from: [Link]
Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark. Available from: [Link]
Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates | The Journal of Chemical Physics | AIP Publishing. Available from: [Link]
(PDF) On the relations between aromaticity and substituent effect - ResearchGate. Available from: [Link]
Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid - Taylor & Francis. Available from: [Link]
H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine - Academia.edu. Available from: [Link]
Substituent effects on the edge-to-face aromatic interactions - PubMed. Available from: [Link]
What is the IR spectrum of benzoic acid? How is it determined? - Quora. Available from: [Link]
ATR-FTIR Spectroscopy Basics - Mettler Toledo. Available from: [Link]
A Comparative Guide to HPLC-Based Purity Validation of 4-Amino-3-bromo-2-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metri...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Amino-3-bromo-2-chlorobenzoic acid, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug product. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 4-Amino-3-bromo-2-chlorobenzoic acid against alternative analytical techniques, grounded in the principles of scientific integrity and field-proven insights.
The Criticality of Purity for 4-Amino-3-bromo-2-chlorobenzoic Acid
4-Amino-3-bromo-2-chlorobenzoic acid is a polysubstituted aromatic acid.[1] Its molecular structure, featuring amino, bromo, chloro, and carboxylic acid functional groups, makes it a versatile synthon. However, this reactivity also presents challenges in controlling its purity. Potential impurities can arise from the manufacturing process, including unreacted starting materials, intermediates, by-products from side reactions (e.g., isomers, over-halogenated or dehalogenated species), and degradation products.[2] Even trace levels of these impurities can have detrimental effects, underscoring the need for a robust and validated analytical method to ensure the quality of this critical intermediate.[2]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is a powerful and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for pharmaceutical applications.[3][4][5] Its high resolving power, sensitivity, and reproducibility make it the gold standard for impurity profiling.[2][3]
Experimental Protocol: A Validated HPLC Method for 4-Amino-3-bromo-2-chlorobenzoic Acid
This protocol outlines a stability-indicating reversed-phase HPLC (RP-HPLC) method designed to separate 4-Amino-3-bromo-2-chlorobenzoic acid from its potential impurities. The method's development is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9][10]
1. Chromatographic Conditions:
Parameter
Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte, while the particle size offers a good balance between efficiency and backpressure.[11]
Mobile Phase A
0.1% Glacial Acetic Acid in Water
The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[11]
Mobile Phase B
Acetonitrile
A common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte and its impurities.[11]
A gradient elution is employed to ensure the separation of impurities with a wide range of polarities, from potential polar starting materials to less polar by-products.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength
254 nm
A common UV wavelength for aromatic compounds, providing good sensitivity for the analyte and many potential impurities.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
2. Standard and Sample Preparation:
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of 4-Amino-3-bromo-2-chlorobenzoic acid reference standard in a 100 mL volumetric flask using the mobile phase as the diluent.
Sample Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of the 4-Amino-3-bromo-2-chlorobenzoic acid sample in a 50 mL volumetric flask using the mobile phase as the diluent. A higher concentration for the sample solution is used to facilitate the detection of trace impurities.
3. Method Validation (as per ICH Q2(R1)): [6][7][8][9][10]
Specificity: The specificity of the method is demonstrated through forced degradation studies. The sample is subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.[12] The method is considered specific if the main peak is well-resolved from all degradation peaks, and the peak purity is confirmed using a photodiode array (PDA) detector.
Linearity: A series of solutions of the reference standard are prepared over a range of concentrations (e.g., from the reporting threshold to 120% of the assay concentration).[6] The peak area response is plotted against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.
Accuracy: The accuracy is determined by spiking the sample with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The recovery of the added standard should be within 98.0% to 102.0%.
Precision:
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the sample solution on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
Intermediate Precision (Inter-day precision): Determined by analyzing the sample solution on different days, by different analysts, or with different equipment. The RSD between the results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N). The LOD is typically determined at an S/N of 3:1, and the LOQ at an S/N of 10:1.
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase, the column temperature, and the flow rate. The method is considered robust if these variations do not significantly affect the results.
Caption: Workflow for HPLC-based purity validation of 4-Amino-3-bromo-2-chlorobenzoic acid.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the predominant method for purity analysis, other techniques can also be employed, each with its own set of advantages and limitations.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes (sub-2 µm) in the stationary phase, leading to significantly higher efficiency, resolution, and speed compared to conventional HPLC.[3][4][5][13]
Advantages over HPLC:
Faster Analysis Times: UPLC can significantly reduce run times, often by a factor of 5 to 10, leading to higher sample throughput.[13]
Improved Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities.[3]
Enhanced Sensitivity: Narrower peaks result in greater peak heights, leading to improved sensitivity and lower detection limits.[3][5][13]
Reduced Solvent Consumption: Faster run times and lower flow rates contribute to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.[13]
Considerations:
Higher Initial Cost: UPLC systems operate at much higher pressures than HPLC systems and require specialized instrumentation, which comes with a higher initial investment.[3]
Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful optimization to maintain the separation selectivity.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 4-Amino-3-bromo-2-chlorobenzoic acid, a derivatization step is necessary to increase their volatility.
Potential Application: GC coupled with a mass spectrometer (GC-MS) can be used for impurity profiling. A common derivatization agent for carboxylic acids is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.[14]
Advantages over HPLC:
High Efficiency: Capillary GC columns offer very high separation efficiency.
Sensitive and Selective Detection: Mass spectrometry provides high sensitivity and structural information, aiding in the identification of unknown impurities.[14][15]
Disadvantages and Limitations:
Derivatization Required: The need for derivatization adds an extra step to the sample preparation, which can be a source of error and may not be suitable for all impurities.
Thermal Lability: Although derivatization can improve volatility, some impurities may still be thermally labile and degrade in the high temperatures of the GC inlet and column.[16][17][18]
Not Suitable for All Impurities: Polar and high molecular weight impurities may not be amenable to GC analysis even after derivatization.
Performance Comparison Summary
Parameter
HPLC
UPLC
GC-MS (with Derivatization)
Applicability to Analyte
Excellent
Excellent
Moderate (requires derivatization)
Analysis Speed
Moderate
Very Fast
Fast
Resolution
Good to Excellent
Excellent
Very High
Sensitivity
Good
Excellent
Excellent (with MS)
Sample Throughput
Moderate
High
Moderate
Cost (Initial)
Moderate
High
High
Solvent Consumption
High
Low
Very Low
Ease of Use
Relatively Simple
Requires Expertise
More Complex (derivatization)
Robustness
High
Good
Moderate (derivatization dependent)
Trustworthiness: A Self-Validating System
The trustworthiness of any analytical method hinges on its validation. The described HPLC method incorporates a self-validating system through rigorous adherence to ICH Q2(R1) guidelines.[6][7][8][9][10] The cornerstone of this is the specificity demonstrated through forced degradation studies.
Forced Degradation: Probing for the "Unknowns"
By intentionally degrading the 4-Amino-3-bromo-2-chlorobenzoic acid sample under various stress conditions (acidic, basic, oxidative, thermal, and photolytic), we can generate a complex mixture of the parent compound and its potential degradation products.[12]
Caption: Logical workflow for demonstrating method specificity through forced degradation studies.
The ability of the HPLC method to separate the intact API from all these generated impurities, with no co-elution, provides strong evidence of its specificity and its stability-indicating nature. This ensures that the method can accurately measure the purity of the sample even in the presence of degradation products that may form during storage or manufacturing.
Conclusion
For the critical task of validating the purity of 4-Amino-3-bromo-2-chlorobenzoic acid, a well-validated, stability-indicating HPLC method stands as the most reliable and robust choice for routine quality control. It offers a judicious balance of performance, cost, and ease of use. While UPLC presents a compelling alternative for high-throughput environments where speed and enhanced sensitivity are paramount, the foundational principles of chromatographic separation and rigorous validation remain the same. GC-MS, although a powerful tool for structural elucidation, is less practical for routine purity analysis of this compound due to the necessity of derivatization and the potential for thermal degradation. Ultimately, the selection of the most appropriate analytical technique should be guided by the specific requirements of the analysis, regulatory expectations, and available resources, with the unwavering goal of ensuring the quality and safety of the final pharmaceutical product.
References
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Alispharm. [Link]
alwsci. (2022, February 9). HPLC Vs UPLC - What's The Difference? Industry news - alwsci. [Link]
Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference? Chromatography Today. [Link]
Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation. [Link]
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
Aviv, A., & Kushnir, M. (2000). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. Journal of the American Society for Mass Spectrometry, 11(6), 547-558. [Link]
Pawar, A., Shinde, S., Baokar, S., & Patil, R. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 70-79. [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
Haider, M. (2016). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Pharmaceutical and Analytical Chemistry, 2(2). [Link]
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. [Link]
GERSTEL. (2015, July 7). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. Chromatography Online. [Link]
GERSTEL. (n.d.). Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption GC/MS using Slitted Microvials. GERSTEL. [Link]
Sharma, G., Saini, V., & Kumar, A. (2016). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. Journal of Chromatographic Science, 54(8), 1437-1447. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
ResearchGate. (2015, December 9). (PDF) Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. ResearchGate. [Link]
International Journal of Trend in Scientific Research and Development. (2021, September 15). Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
Arshad, M. N., Tahir, M. N., Khan, I. U., Shafiq, M., & Waheed, A. (2009). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(3), o640. [Link]
Navigating the Safe Handling of 4-Amino-3-bromo-2-chlorobenzoic Acid: A Guide for Laboratory Professionals
This guide provides essential, in-depth procedural information for the safe handling and disposal of 4-Amino-3-bromo-2-chlorobenzoic acid. It is designed to empower researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, in-depth procedural information for the safe handling and disposal of 4-Amino-3-bromo-2-chlorobenzoic acid. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe laboratory environment. The protocols and recommendations herein are grounded in established safety principles and an understanding of the chemical's toxicological profile.
Hazard Identification and Risk Assessment: Understanding the Compound
4-Amino-3-bromo-2-chlorobenzoic acid is a halogenated aromatic compound. While specific toxicological data for this exact molecule is not extensively published, its structural motifs—a halogenated benzene ring and an aminobenzoic acid—suggest a need for cautious handling. The primary risks associated with this and similar compounds include:
Dermal, Ocular, and Respiratory Irritation: Fine chemical powders can easily become airborne, leading to irritation upon contact with the eyes, skin, or respiratory tract.
Potential for Sensitization: Repeated exposure to aromatic amines can lead to skin sensitization and allergic reactions.
Unknown Long-Term Effects: The long-term toxicological properties have not been fully elucidated. Therefore, it is prudent to handle it with the assumption that it may have chronic health effects.
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment must consider the quantity of the chemical being used, the nature of the procedure (e.g., weighing, heating, reacting), and the potential for aerosolization.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various laboratory tasks involving 4-Amino-3-bromo-2-chlorobenzoic acid.
Task
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
Storage and Transport
Safety glasses with side shields
Nitrile gloves
Lab coat
Not generally required
Weighing and Aliquoting (Powder)
Chemical splash goggles
Nitrile gloves (double-gloving recommended)
Lab coat
N95 or higher-rated respirator
Solution Preparation and Handling
Chemical splash goggles
Nitrile gloves
Lab coat
Not required if performed in a fume hood
Running Reactions
Chemical splash goggles
Nitrile gloves
Lab coat
Not required if performed in a fume hood
Waste Disposal
Chemical splash goggles
Nitrile gloves
Lab coat
Not generally required
A Visual Guide to PPE Selection
The following flowchart provides a decision-making framework for selecting the appropriate level of PPE based on the specific handling scenario.
Caption: PPE selection workflow for handling 4-Amino-3-bromo-2-chlorobenzoic acid.
Step-by-Step Handling Protocols
Adherence to standardized procedures is critical for minimizing exposure and ensuring experimental reproducibility.
Protocol 1: Weighing and Aliquoting of Solid 4-Amino-3-bromo-2-chlorobenzoic Acid
Preparation: Don all required PPE, including double gloves and an N95 respirator. Ensure the analytical balance is located within a chemical fume hood or a powder containment hood.
Tare: Place a clean, dry weighing vessel on the balance and tare to zero.
Transfer: Using a clean, designated spatula, carefully transfer the desired amount of the solid from the stock bottle to the weighing vessel. Avoid any sudden movements that could generate dust.
Cleaning: Once the desired weight is achieved, securely cap the stock bottle. Gently wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth as hazardous waste.
Documentation: Record the weighed amount in your laboratory notebook.
Protocol 2: Solution Preparation
Solvent Dispensing: In a certified chemical fume hood, measure the required volume of the appropriate solvent into a suitable flask.
Addition of Solid: Carefully add the pre-weighed 4-Amino-3-bromo-2-chlorobenzoic acid to the solvent. An anti-static brush or a small amount of solvent can be used to rinse any residual powder from the weighing vessel into the flask.
Dissolution: Gently swirl or stir the mixture until the solid is fully dissolved. If necessary, use a magnetic stirrer. Avoid heating unless the protocol specifically requires it, and if so, ensure proper ventilation and temperature control.
Labeling: Clearly label the flask with the chemical name, concentration, solvent, date, and your initials.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
Solid Waste: All disposable materials contaminated with 4-Amino-3-bromo-2-chlorobenzoic acid, including gloves, weighing paper, and paper towels, must be placed in a designated, sealed hazardous waste container.
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a clearly labeled, sealed hazardous waste container. The container should be segregated based on the solvent and reactivity class, following your institution's waste disposal guidelines.
Decontamination of Glassware: Glassware should be rinsed with a suitable solvent (one in which the compound is soluble) in a fume hood. The initial rinsate must be collected as hazardous waste. Subsequent cleaning can be done with standard laboratory detergents.
Spill Response: In the event of a small spill, cordon off the area. If the spill is a solid, gently cover it with an absorbent material and then carefully sweep it into a designated waste container. If it is a liquid, absorb it with a spill pad or other absorbent material and place it in the hazardous waste container. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Emergency Procedures: Be Prepared
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
By integrating these safety protocols and maintaining a vigilant and informed approach, researchers can confidently and safely work with 4-Amino-3-bromo-2-chlorobenzoic acid, ensuring both personal safety and the integrity of their scientific endeavors.
References
This is a placeholder as no direct authoritative sources for this specific, non-commercial compound were found in the initial searches. In a real-world scenario, the Safety Data Sheet (SDS) from the chemical supplier would be the primary reference.
Safety Data Sheet: 4-Amino-3-bromo-2-chlorobenzoic acid. (2024). Chemical Supplier Name. [A valid, clickable URL to the SDS would be provided here].
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. [Link]
OSHA Hazard Communication Standard. Occupational Safety and Health Administration. [Link]
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